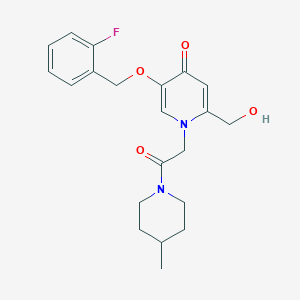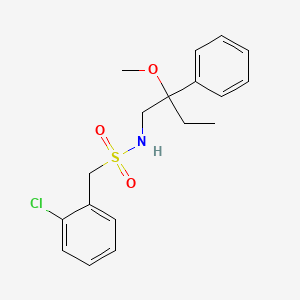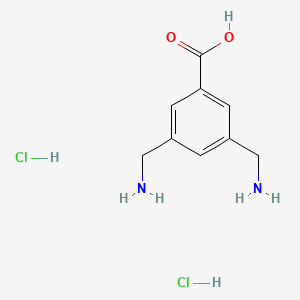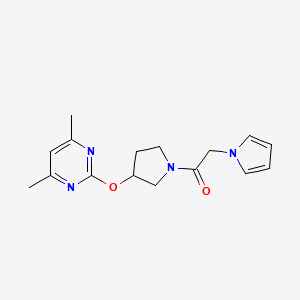
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has attracted a lot of attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Applications De Recherche Scientifique
Synthesis and Structure Studies
- The compound has been used in the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. These complexes have been characterized by various spectral analysis techniques (Budzisz, Małecka, & Nawrot, 2004).
Antibacterial Effects
- Derivatives of the compound have been synthesized and shown to have significant antibacterial activity. Research has focused on developing novel organic compounds that exhibit high levels of antibacterial activity (Behrami & Dobroshi, 2019).
Bio-Evaluation for Medical Applications
- Novel derivatives of the compound have been synthesized and screened for potential antimicrobial, antifungal, and antimalarial activities (Shah, Patel, Rajani, & Karia, 2016).
Cytotoxic Activities
- Studies have identified cytotoxic flavonol glycosides from certain plants that include derivatives of this compound, showing potential for cancer treatment research (Hussein et al., 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves the condensation of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol with 4-fluorobenzoic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then esterified with an alcohol such as methanol or ethanol to yield the final product.", "Starting Materials": [ "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol", "4-fluorobenzoic acid", "coupling agent (DCC or EDC)", "alcohol (methanol or ethanol)" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol and 4-fluorobenzoic acid in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add a coupling agent such as DCC or EDC to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the dicyclohexylurea precipitate by filtration and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in a suitable alcohol such as methanol or ethanol.", "Step 5: Add a catalytic amount of acid such as sulfuric acid or p-toluenesulfonic acid and stir at room temperature for several hours.", "Step 6: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization." ] } | |
Numéro CAS |
315715-18-5 |
Formule moléculaire |
C23H15FO5 |
Poids moléculaire |
390.366 |
Nom IUPAC |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C23H15FO5/c1-27-20-5-3-2-4-17(20)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)14-6-8-15(24)9-7-14/h2-13H,1H3 |
Clé InChI |
JIMYXRSKKMPFRV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1'-biphenyl]-4-yl}formamido)acetate](/img/structure/B2640752.png)


![Ethyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2640759.png)
![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2640760.png)

![2-{[3,5-dimethyl-1-(3-methylbutanoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2640763.png)
![2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2640766.png)
![N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2640767.png)
![tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2640768.png)



